N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a chemical compound . It is related to a series of compounds that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds involved the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “this compound” is not specified in the available resources.Scientific Research Applications
Heterocyclic Synthesis
One significant application is in heterocyclic synthesis, where related compounds are used as precursors or intermediates in the preparation of various heterocyclic derivatives. For example, pyridine and pyrazole moieties are versatile building blocks in organic synthesis, leading to compounds with potential biological activities. These structures are frequently utilized in the synthesis of pyrazolopyridine, pyrazolopyrimidine, and other fused pyridine derivatives, highlighting their utility in accessing diverse heterocyclic frameworks (Mohareb et al., 2004) (Tamamura et al., 1973).
Molecular Docking and Biological Evaluation
Another application is in molecular docking and biological evaluations, where derivatives of similar structures have been synthesized and tested for their binding affinities against various proteins. For instance, novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This approach indicates the potential of such compounds in the development of new therapeutics (Flefel et al., 2018).
Crystal Structure Analysis
The structural analysis of related compounds provides insights into the molecular conformation and intermolecular interactions, which are crucial for the design of compounds with desired properties. For example, the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative offer valuable information on the orientation of functional groups and their impact on molecular stability and reactivity (Artheswari et al., 2019).
Antimicrobial and Antioxidant Activities
Compounds with pyridine and pyrazole scaffolds, similar to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide, have been explored for their antimicrobial and antioxidant activities. The synthesis of new heterocyclic compounds incorporating thiadiazole moieties, for example, has shown promise in bioassays against various pathogens, suggesting the potential of such structures in developing new antimicrobial agents (Fadda et al., 2017).
properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)17(26)23-10-12-25-11-8-16(24-25)15-3-1-2-9-22-15/h1-9,11H,10,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIVYJUCTGWASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.